1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

Catalog No.
S11276132
CAS No.
M.F
C22H30N2
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)pi...

Product Name

1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

IUPAC Name

1-(3-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C22H30N2/c1-18-6-4-10-21(16-18)24-14-12-23(13-15-24)17-20-9-5-8-19-7-2-3-11-22(19)20/h2-3,5,7-9,11,18,21H,4,6,10,12-17H2,1H3

InChI Key

CZCKYGJDLOMYKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound with the chemical formula C20H28N2C_{20}H_{28}N_{2}. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a 3-methylcyclohexyl group and a naphthalen-1-ylmethyl group. The structural arrangement contributes to its unique chemical properties and potential biological activities.

The compound exhibits various chemical reactivity patterns typical of piperazine derivatives. Key reactions include:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromic acid, which may modify the alkyl substituents or the piperazine nitrogen.
  • Reduction: Reducing agents like lithium aluminum hydride can reduce carbonyl groups present in related derivatives.
  • Substitution Reactions: Nucleophilic substitution can occur at the nitrogen atoms of the piperazine ring, allowing for further functionalization.

These reactions enable the synthesis of various derivatives with tailored properties for specific applications in research and industry.

  • Antidepressant and anxiolytic effects: Many piperazine compounds exhibit activity at serotonin receptors, suggesting potential use in treating mood disorders.
  • Antipsychotic properties: Some derivatives have shown efficacy in modulating dopaminergic pathways, making them candidates for antipsychotic drug development.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials: Begin with 3-methylcyclohexylpiperazine and a naphthalene-based aldehyde or ketone.
  • Reaction Conditions: The reaction is often conducted under reflux conditions in solvents such as ethanol or dichloromethane, utilizing acid catalysts to promote the formation of the desired product.
  • Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the compound.

This approach allows for the efficient production of the target compound while minimizing by-products.

1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine has potential applications in several fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Research: It can be used as a building block in organic synthesis to create more complex molecules.
  • Material Science: Investigations into its properties could lead to applications in creating specialized materials or coatings.

Several compounds share structural similarities with 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine. Notable examples include:

Compound NameCAS NumberKey Features
1-(4-Methoxybenzoyl)piperazine-2-carboxylic acid ethyl ester333756-82-4Contains a methoxybenzoyl group; different functionalization.
1-(2-Methoxyphenyl)piperazine-3-(naphthalen-1-yloxy)propan-2-ol57149-07-2Features a methoxyphenyl substituent; variation in side chains.
4-(Naphthalen-1-yloxy)butyric acidNot specifiedLacks piperazine structure; used in different therapeutic contexts.

Uniqueness: The combination of a piperazine ring, naphthalene moiety, and specific alkyl substituents in 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine sets it apart from other similar compounds, potentially leading to unique biological activities and applications.

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

322.240898965 g/mol

Monoisotopic Mass

322.240898965 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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